Tuberculosis inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

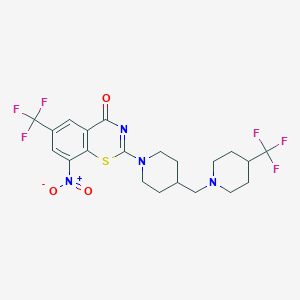

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMNTAVTSIJODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bedaquiline, a Diarylquinoline Class Tuberculosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Tuberculosis inhibitor 3" does not correspond to a recognized scientific nomenclature. This guide will focus on Bedaquiline (trade name Sirturo), a potent and well-characterized diarylquinoline antimycobacterial agent, as a representative example of a modern tuberculosis inhibitor.

Executive Summary

Bedaquiline represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, distinct from all other antitubercular drugs, centers on the direct inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis. This inhibition leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, ultimately resulting in bacterial death. This document provides an in-depth technical overview of Bedaquiline's core mechanism, downstream cellular consequences, pathways of resistance, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting Mycobacterial ATP Synthase

The primary molecular target of Bedaquiline is the F1Fo-ATP synthase, a crucial enzyme for oxidative phosphorylation in M. tuberculosis. Bedaquiline's inhibitory action is multifaceted, with several proposed interaction sites on the enzyme complex.

2.1 Direct Inhibition of the F-ATP Synthase c-Ring Rotor

The most widely accepted mechanism involves Bedaquiline binding directly to the c-ring of the Fo subunit of the ATP synthase.[1][2] The c-ring is a rotating structure that acts as a proton shuttle, and its movement is essential for ATP synthesis. Bedaquiline binds to a cleft between two c-subunits, effectively locking the ring and stalling its rotation.[3] This direct mechanical blockade prevents the translocation of protons and, consequently, inhibits ATP synthesis.[1][2]

2.2 Interaction with the ε-Subunit

A second, more controversial, mechanism suggests that Bedaquiline also binds to the ε-subunit of the F-ATP synthase.[3] The ε-subunit plays a role in coupling the rotation of the c-ring to the catalytic activity of the F1 headpiece where ATP is synthesized. It is proposed that Bedaquiline's interaction with the ε-subunit disrupts this coupling, further contributing to the inhibition of ATP production.[3]

2.3 Downstream Effects: ATP Depletion and Bactericidal Activity

The direct consequence of F-ATP synthase inhibition is a rapid and dose-dependent depletion of the intracellular ATP pool. This energy starvation disrupts numerous essential cellular processes, including DNA replication, transcription, and cell wall synthesis. Interestingly, the bactericidal effect of Bedaquiline is delayed, with significant cell death occurring several days after the initial ATP depletion. This suggests that M. tuberculosis can transiently adapt its metabolism to counteract the initial energy stress before succumbing to the sustained lack of ATP.[4]

Mechanisms of Resistance

Resistance to Bedaquiline can emerge through two primary mechanisms: target modification and drug efflux.

3.1 Target-Based Resistance: atpE Mutations

The most direct form of resistance arises from mutations in the atpE gene, which encodes the c-subunit of the F-ATP synthase. These mutations alter the drug-binding site, reducing the affinity of Bedaquiline for its target and leading to high-level resistance.

3.2 Non-Target-Based Resistance: Rv0678 and Efflux Pump Upregulation

A more common mechanism of resistance involves mutations in the Rv0678 gene.[5] This gene encodes a transcriptional repressor that controls the expression of the MmpS5-MmpL5 efflux pump. Mutations that inactivate the Rv0678 repressor lead to the overexpression of this efflux pump, which actively transports Bedaquiline out of the bacterial cell. This mechanism typically confers low to moderate levels of resistance and is also associated with cross-resistance to clofazimine.

Quantitative Data Summary

The following tables summarize key quantitative data related to Bedaquiline's activity.

Table 1: In Vitro Activity of Bedaquiline

| Parameter | Organism/System | Value | Reference(s) |

| MIC | M. tuberculosis (susceptible) | 0.03 - 0.25 µg/mL | [6] |

| MIC QC Range (7H9 Broth) | M. tuberculosis H37Rv | 0.015 - 0.06 µg/mL | [7][8] |

| MIC QC Range (7H11 Agar) | M. tuberculosis H37Rv | 0.015 - 0.12 µg/mL | [7] |

| IC50 (ATP Synthesis) | Human Mitoplasts | ~0.66 µM | [3] |

| IC50 (ATP Depletion) | M. bovis BCG | 0.32 - 0.89 nM | [1] |

| Frequency of Resistance | M. tuberculosis | ~10⁻⁸ to 10⁻⁹ CFU | [1] |

Table 2: Impact of Resistance Mutations on Bedaquiline MIC

| Gene Mutation | Fold Increase in MIC | Resultant MIC Range (µg/mL) | Reference(s) |

| Rv0678 | 2 to 8-fold | 0.25 - 4.0 | [9] |

| atpE | > 4-fold | > 8.0 | [9] |

Detailed Experimental Protocols

5.1 Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a generalized representation based on standard methodologies.

-

Inoculum Preparation:

-

Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve the final inoculum density.

-

-

Drug Plate Preparation:

-

Prepare a stock solution of Bedaquiline in DMSO.

-

Perform serial two-fold dilutions of Bedaquiline in a 96-well microtiter plate using 7H9 broth as the diluent to achieve final concentrations ranging from, for example, 4 µg/mL to 0.008 µg/mL.

-

Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin.

-

5.2 In Vitro Generation of Bedaquiline-Resistant Mutants (Spontaneous Mutation Method)

This protocol outlines a common approach for selecting spontaneous resistant mutants.

-

Culture Preparation:

-

Grow a large-volume culture of a susceptible M. tuberculosis strain to late-log or early-stationary phase to ensure a high cell density.

-

-

Plating on Selective Media:

-

Prepare Middlebrook 7H10 or 7H11 agar plates containing Bedaquiline at concentrations 4 to 20 times the MIC of the parental strain.

-

Plate a high number of colony-forming units (CFU), typically 10⁸ to 10⁹, onto the selective agar plates.

-

-

Incubation and Colony Selection:

-

Incubate the plates at 37°C for 3 to 6 weeks.

-

Colonies that grow on the Bedaquiline-containing plates are considered putative resistant mutants.

-

-

Confirmation of Resistance:

-

Isolate individual colonies and subculture them on drug-free media.

-

Confirm the resistant phenotype by re-testing the MIC of the isolates as described in Protocol 5.1.

-

Perform genetic analysis (e.g., Sanger or whole-genome sequencing) of the atpE and Rv0678 genes to identify resistance-conferring mutations.

-

References

- 1. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of bedaquiline phenotypic drug susceptibility testing methods and breakpoints : a multilaboratory, multicountry study [repository.up.ac.za]

Core Structure and Mechanism of Action of MmpL3 Inhibitors

An in-depth analysis of current scientific literature reveals that the term "Tuberculosis inhibitor 3" corresponds to a specific chemical entity registered under CAS number 2219325-28-5. While this compound is noted for its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis[1][2][3], a comprehensive, publicly available technical guide or whitepaper detailing its core structure, synthesis, and mechanism of action is not available at this time.

However, the broader and extensively researched area of Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors presents a wealth of detailed scientific information suitable for the development of a comprehensive technical guide. MmpL3 is a critical transporter protein essential for the formation of the mycobacterial cell wall, making it a highly attractive target for novel anti-tuberculosis drugs.[4][5][6][7][8][9]

This technical guide will therefore focus on the structure, mechanism, and analysis of MmpL3 inhibitors, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of anti-tubercular agents.

MmpL3 is an integral inner membrane protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids.[5][7][9][10] Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. The inhibition of MmpL3 disrupts this transport process, leading to a compromised cell wall and ultimately, bacterial cell death.[4][6][9] This mechanism of action is distinct from many current anti-TB drugs, offering a promising avenue for combating drug-resistant strains.[9]

A diverse range of chemical scaffolds have been identified as MmpL3 inhibitors, often discovered through high-throughput whole-cell screening.[5][6] These include, but are not limited to, adamantyl ureas, indolecarboxamides, and various nitrogen-containing heterocyclic compounds.[11] While many of these compounds bind directly to the MmpL3 protein, some have been shown to inhibit its function indirectly by dissipating the transmembrane electrochemical proton gradient that powers the transporter.[12][13]

Signaling Pathway and Experimental Workflow

The development and validation of MmpL3 inhibitors involve a series of well-defined experimental stages. A typical workflow begins with the identification of potential inhibitory compounds through screening, followed by the confirmation of their target and mechanism of action.

Workflow for MmpL3 inhibitor validation.

The inhibition of MmpL3 leads to the accumulation of TMM within the mycobacterial cell and a subsequent reduction in trehalose dimycolate (TDM) and mycolated arabinogalactan, which can be quantified to confirm the inhibitor's effect on the pathway.

Effect of MmpL3 inhibition on the mycolic acid pathway.

Quantitative Data on MmpL3 Inhibitors

The potency of MmpL3 inhibitors is typically evaluated through various in vitro and in-cell assays. The following table summarizes representative quantitative data for different classes of MmpL3 inhibitors against M. tuberculosis.

| Inhibitor Class | Representative Compound | MIC (μg/mL) against M. tuberculosis H37Rv | Intramacrophage IC₅₀ (μM) | Reference |

| Adamantyl Urea | AU1235 | 0.063 | >100 | [14] |

| Indolecarboxamide | NITD-304 | 0.019 | <0.20 | [14] |

| Pyrazole-based | BM212 | Not specified | Not specified | [14] |

| Spiro-compounds | Compound 32 | 0.0057 | <0.20 | [14] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is a key measure of its potency. A widely used method is the microplate Alamar Blue assay (MABA).

-

Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.

-

Compound Dilution: Test compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MmpL3 Target Engagement Assay (TMM Accumulation)

This assay confirms that an inhibitor targets the MmpL3 pathway by observing the accumulation of its substrate, TMM.

-

Bacterial Culture and Treatment: M. tuberculosis cultures are treated with the test compound at various concentrations for a defined period.

-

Radiolabeling: [¹⁴C]-acetate is added to the cultures to radiolabel newly synthesized lipids.

-

Lipid Extraction: Lipids are extracted from the bacterial cells using a series of organic solvents.

-

Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated based on their polarity.

-

Autoradiography: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

-

Quantification: The intensity of the spots corresponding to TMM and TDM is quantified to determine the ratio, which indicates the level of MmpL3 inhibition.[15]

Conclusion

MmpL3 inhibitors represent a promising and intensely studied class of anti-tuberculosis agents. Their unique mechanism of action, potent activity against drug-resistant strains, and the existence of a diverse range of chemical scaffolds make them a focal point for future drug development efforts. The experimental protocols and data presented in this guide provide a framework for the continued research and optimization of these critical compounds in the fight against tuberculosis.

References

- 1. Tuberculosis 3|CAS 2219325-28-5|DC Chemicals [dcchemicals.com]

- 2. 2219325-28-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2219325-28-5 this compound AKSci 8922EP [aksci.com]

- 4. Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Promising Approach to Combat Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. portlandpress.com [portlandpress.com]

- 8. Targeting MmpL3 for anti-tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of a Potent Benzothiazinone-Based Tuberculosis Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the synthesis, mechanism of action, and key quantitative data for a potent anti-tuberculosis agent, identified as Tuberculosis Inhibitor 3 (also referred to as compound 2i in associated literature). This compound belongs to the benzothiazinone (BTZ) class of inhibitors, which are highly effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Core Synthesis and Mechanism

This compound is a derivative of the 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one scaffold. The synthesis of this class of compounds typically involves a multi-step process, culminating in the formation of the characteristic heterocyclic core with various substitutions at the C-2 position, which modulate the compound's potency and pharmacokinetic properties.

The primary mechanism of action for benzothiazinones is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2][3]. DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall. By inhibiting DprE1, BTZs effectively block cell wall formation, leading to bacterial cell death[3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related benzothiazinone derivatives, based on reported findings in the scientific literature.

Table 1: In Vitro Antitubercular Activity

| Compound Reference | M. tuberculosis H37Rv MIC (μg/mL) | Drug-Resistant M. tuberculosis MIC (μg/mL) |

| This compound (2i) | < 0.016 | < 0.016 |

| PBTZ169 (Reference) | < 0.035 | Not Reported |

| Compound 10a | < 0.016 | < 0.016 |

| Compound 11m | < 0.035 | Not Reported |

| Compound 11o | < 0.035 | Not Reported |

| Compound 12f | < 0.035 | Not Reported |

MIC: Minimum Inhibitory Concentration[5][6][7]

Table 2: Pharmacokinetic Properties of a Related Compound (10a)

| Parameter | Value |

| Half-life (t1/2) in mice | 1.15 - 1.76 hours |

This data is for a closely related and highly potent analogue and provides an indication of the pharmacokinetic profile of this class of compounds.[5]

Experimental Protocols

The following is a representative, detailed methodology for the synthesis of the benzothiazinone core and subsequent derivatization, based on established and published procedures for this class of compounds.

Step 1: Synthesis of the Benzothiazinone Core

A robust, two-step method is employed for the synthesis of 2-amino-substituted benzothiazinones from benzoyl thiocarbamates. This approach avoids the use of the highly toxic carbon disulfide.

-

Preparation of Benzoyl Thiocarbamates: Benzoyl chlorides are reacted in a one-pot procedure to form the corresponding benzoyl thiocarbamates.

-

Cyclization: The benzoyl thiocarbamates are then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the cyclization and formation of the 2-amino-substituted benzothiazinone core.

Step 2: Derivatization at the C-2 Position

The final step in the synthesis of this compound involves the modification of the C-2 position of the benzothiazinone core. This is typically achieved through nucleophilic substitution or reductive amination. For the synthesis of analogues with a piperidine moiety, the following procedure is representative:

-

Introduction of the R group: A Boc-protected spiro-heterocycle is reacted with an appropriate aldehyde via reductive amination, a bromide via nucleophilic substitution, or a carboxylic acid via amidation (using EDC and HOBt as coupling agents).

-

Deprotection: The Boc-protecting group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final derivatized side chain.

-

Final Coupling: The derivatized side chain is then coupled to the benzothiazinone core to yield the final product.

Visualizations

Diagram 1: Synthetic Workflow for Benzothiazinone Derivatives

Caption: General synthetic workflow for benzothiazinone-based tuberculosis inhibitors.

Diagram 2: Mechanism of Action - DprE1 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Target: A Technical Guide to Identifying the Molecular Target of Tuberculosis Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. The development of new anti-TB agents with novel mechanisms of action is therefore a critical priority. This guide provides an in-depth technical overview of the methodologies employed to identify the molecular target of a potent class of anti-tubercular agents, exemplified here as "Tuberculosis Inhibitor 3" (TI-3). Based on current research trends, this guide will focus on the likely target, Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in the biosynthesis of the mycobacterial cell wall.[1][2][3][4]

Core Concept: Why MmpL3 is a Prime Target

MmpL3 is an essential inner membrane transporter in M. tuberculosis.[3] It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[1][4] Mycolic acids are fundamental components of the unique and impermeable mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.[1] Inhibition of MmpL3 disrupts this vital transport process, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the outer membrane, ultimately resulting in bacterial death.[2][4] The essentiality of MmpL3 for mycobacterial viability, coupled with its absence in mammals, makes it an attractive and specific target for novel anti-TB drugs.[4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for TI-3, representative of typical values obtained for MmpL3 inhibitors during preclinical evaluation.

Table 1: In Vitro Activity of TI-3

| Parameter | Value | Description |

| MIC vs. M. tuberculosis H37Rv | 0.1 µM | Minimum Inhibitory Concentration against the standard drug-sensitive strain. |

| MIC vs. MDR-TB Strain | 0.1 µM | Minimum Inhibitory Concentration against a multi-drug resistant clinical isolate. |

| MIC vs. XDR-TB Strain | 0.2 µM | Minimum Inhibitory Concentration against an extensively drug-resistant clinical isolate. |

| MBC vs. M. tuberculosis H37Rv | 0.4 µM | Minimum Bactericidal Concentration, indicating a cidal mechanism of action. |

| Cytotoxicity (HepG2 cells) | > 50 µM | Concentration causing 50% death in a human liver cell line, indicating low host cell toxicity. |

Table 2: Target Engagement and Cellular Effects of TI-3

| Parameter | Value | Method |

| TMM Accumulation EC50 | 0.15 µM | Enzyme-Linked Immunosorbent Assay (ELISA) measuring intracellular TMM levels. |

| MmpL3 Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) with purified MmpL3 protein. |

| Inhibition of TMM transport in vitro | IC50 = 75 nM | In vitro transport assay using reconstituted MmpL3 proteoliposomes. |

Experimental Protocols for Target Identification and Validation

The identification of MmpL3 as the target of TI-3 involves a multi-pronged approach, starting with broad screening and narrowing down to specific molecular interactions.

Whole-Cell Phenotypic Screening and Resistance Studies

This initial phase aims to identify the cellular pathway affected by the inhibitor.

Protocol: Generation of TI-3 Resistant Mutants

-

Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6) in 7H9 broth supplemented with OADC and 0.05% Tween 80.

-

Plating on Inhibitor-Containing Media: Plate a high density of cells (approximately 10^8 to 10^9 CFU) onto 7H10 agar plates containing 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC) of TI-3.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Isolation of Resistant Colonies: Pick individual colonies that appear on the plates and sub-culture them in 7H9 broth containing the same concentration of TI-3 to confirm resistance.

-

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant isolates.

-

Whole-Genome Sequencing (WGS): Perform WGS on the genomic DNA of the resistant mutants and the parental wild-type strain.

-

Variant Analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant mutants but absent in the wild-type. Mutations in the mmpL3 gene are a strong indicator of direct target engagement.[2]

Biochemical and Biophysical Validation

Once a putative target is identified through resistance studies, direct interaction between the inhibitor and the target protein must be confirmed.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Protein Immobilization: Purify recombinant MmpL3 protein. Covalently immobilize the purified MmpL3 onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of TI-3 in a suitable running buffer (e.g., HBS-P+ buffer).

-

Binding Measurement: Inject the different concentrations of TI-3 over the MmpL3-immobilized surface and a reference flow cell. Measure the change in the SPR signal (response units) over time.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Target Validation

This step confirms that the inhibitor's effect on the whole cell is due to its interaction with the identified target.

Protocol: TMM Accumulation Assay

-

Cell Culture: Grow M. tuberculosis H37Rv to mid-log phase.

-

Inhibitor Treatment: Expose the bacterial cultures to a range of concentrations of TI-3 for a defined period (e.g., 24 hours).

-

Lipid Extraction: Harvest the cells and extract the total lipids using a 2:1 chloroform:methanol solution.

-

TMM Detection: Analyze the lipid extracts for the accumulation of TMM. This can be done by thin-layer chromatography (TLC) followed by densitometry or by a more quantitative method like mass spectrometry. A dose-dependent increase in intracellular TMM is a hallmark of MmpL3 inhibition.[2]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in target identification and the mechanism of action.

References

- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Tuberculosis Inhibitor 3 Against Multidrug-Resistant Tuberculosis: A Technical Overview

Disclaimer: This document summarizes the publicly available information on "Tuberculosis inhibitor 3" (also referred to as "compound 2i"). Despite extensive searches, the primary scientific literature detailing the specific experimental protocols and the definitive mechanism of action for this compound could not be located. Therefore, the experimental methodologies and proposed mechanism of action presented herein are based on established practices in the field of tuberculosis research and should be considered representative and hypothetical, respectively.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. MDR-TB is defined as a form of tuberculosis that is resistant to at least two of the most potent first-line anti-TB drugs, isoniazid and rifampicin. The urgent need for novel therapeutics with potent activity against these resistant strains has driven extensive drug discovery efforts. "this compound," a compound also identified as "compound 2i," has been highlighted for its significant in vitro potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). This technical guide provides a consolidated overview of the available data on this inhibitor and outlines standard methodologies for assessing such compounds.

Quantitative Data

The primary quantitative data available for this compound is its remarkable in vitro activity, as demonstrated by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Alias | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | compound 2i | Drug-sensitive and -resistant M. tuberculosis | < 0.016 µg/mL | [1][2] |

This low MIC value suggests that this compound is a highly potent compound against M. tuberculosis in vitro, surpassing the activity of many existing anti-TB drugs.

Experimental Protocols

While the specific protocol used to determine the MIC of this compound is not publicly available, a standard and widely adopted method for assessing the in vitro activity of anti-tubercular agents is the Microplate Alamar Blue Assay (MABA).

General Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common procedure for determining the MIC of a test compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv, clinical MDR isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalale), and 0.05% (v/v) Tween 80.

-

Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO).

-

Positive control drug (e.g., Rifampicin, Isoniazid).

-

Negative control (DMSO).

-

Alamar Blue reagent.

-

Sterile 96-well microplates.

-

Spectrophotometer or fluorometer.

Procedure:

-

Bacterial Culture Preparation: M. tuberculosis is cultured in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). The culture is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in 7H9 broth in a 96-well plate to achieve a range of concentrations.

-

Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the test compound, positive control, and negative control.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are then re-incubated for 16-24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change. The results can be read visually or quantitatively using a spectrophotometer (at 570 nm and 600 nm) or a fluorometer (excitation at 530 nm, emission at 590 nm).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of anti-tuberculosis compounds.

Caption: Generalized workflow for MIC determination using the Microplate Alamar Blue Assay.

Hypothetical Signaling Pathway: Inhibition of MmpL3

Given the high potency of this compound, a plausible, though unconfirmed, mechanism of action is the inhibition of a critical cellular process in M. tuberculosis. One such well-established target for novel anti-tubercular drugs is the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter. MmpL3 is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer.[3][4] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[3]

The following diagram illustrates this hypothetical mechanism of action.

Caption: Hypothetical mechanism of action: Inhibition of the MmpL3 transporter.

Conclusion

"this compound" ("compound 2i") demonstrates exceptional in vitro potency against Mycobacterium tuberculosis, including multidrug-resistant strains. While the specific experimental details and its precise mechanism of action are not yet in the public domain, its low MIC value of < 0.016 µg/mL positions it as a compound of significant interest for further development. The methodologies and hypothetical mechanism presented in this guide provide a framework for the evaluation and potential mode of action of such highly active anti-tubercular agents. Further research is imperative to fully characterize the properties of this compound and to validate its potential as a future therapeutic for MDR-TB.

References

Unveiling the Structure-Activity Relationship of Potent Tuberculosis Inhibitor Analogs

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutic agents. This technical guide delves into the structure-activity relationship (SAR) of a promising class of antitubercular agents, offering insights for the rational design of more effective tuberculosis inhibitors. While the specific designation "Tuberculosis inhibitor 3 (TBI-3)" or "compound 2i" with a reported Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL against both drug-sensitive and drug-resistant Mtb strains has been noted, the primary literature detailing its chemical structure and initial SAR studies remains to be pinpointed through broad searches. This guide, therefore, will focus on the general principles and methodologies for evaluating the SAR of potent tuberculosis inhibitors, drawing from the broader landscape of anti-TB drug discovery, and will be updated with specific details regarding "this compound" as they become available through more targeted research.

Core Principles of Structure-Activity Relationship (SAR) in Tuberculosis Drug Discovery

The foundation of SAR lies in systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For tuberculosis inhibitors, the primary goal is to enhance potency against Mtb, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimize toxicity. Key molecular features that are often manipulated and analyzed include:

-

The Pharmacophore: The essential three-dimensional arrangement of atoms or functional groups required for biological activity.

-

Lipophilicity: The compound's affinity for fatty environments, which influences its ability to penetrate the lipid-rich mycobacterial cell wall.

-

Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the molecule's interaction with its target.

-

Steric Factors: The size and shape of substituents, which can affect binding to the target protein.

Quantitative Data Summary

A comprehensive SAR study involves the synthesis of a series of analogs and the quantitative measurement of their biological activity. The following table illustrates the type of data that is crucial for establishing a robust SAR.

| Compound ID | Modification | MIC vs. H37Rv (μg/mL) | MIC vs. MDR-TB (μg/mL) | Cytotoxicity (CC50, μM) | Lipophilicity (logP) |

| Lead Compound | - | Value | Value | Value | Value |

| Analog 1 | e.g., R1 = Cl | Value | Value | Value | Value |

| Analog 2 | e.g., R1 = OCH3 | Value | Value | Value | Value |

| Analog 3 | e.g., R2 = Pyridine | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Data in this table is illustrative and will be populated with specific values for "this compound" and its analogs upon identification of the primary literature.

Key Experimental Protocols

The evaluation of novel tuberculosis inhibitors and their analogs relies on a standardized set of in vitro and in vivo experiments. The detailed methodologies for these key assays are outlined below.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

-

Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) is the standard drug-sensitive strain. MDR and XDR clinical isolates are used to assess activity against resistant strains.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 is commonly used.

-

Assay Procedure (Microplate Alamar Blue Assay - MABA):

-

Compounds are serially diluted in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis is added to each well.

-

Plates are incubated at 37°C for 5-7 days.

-

Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Cytotoxicity Assay

Objective: To assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Methodology:

-

Cell Line: A common choice is the Vero cell line (African green monkey kidney epithelial cells) or HepG2 (human liver cancer cell line).

-

Assay Procedure (MTT Assay):

-

Cells are seeded in a 96-well plate and incubated overnight.

-

The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the therapeutic efficacy of a lead compound in an animal model of tuberculosis infection.

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Infection: Mice are infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv.

-

Treatment: Treatment with the test compound (administered orally or via another appropriate route) typically begins 4-6 weeks post-infection, once a chronic infection is established. A control group receives the vehicle.

-

Efficacy Assessment:

-

At various time points during and after treatment, groups of mice are euthanized.

-

The lungs and spleens are harvested, homogenized, and plated on Middlebrook 7H10 or 7H11 agar to determine the bacterial load (colony-forming units, CFU).

-

A significant reduction in CFU in the treated group compared to the control group indicates efficacy.

-

Visualizing Relationships and Workflows

Diagrams are essential for representing complex biological pathways, experimental procedures, and the logical flow of SAR studies.

Caption: Workflow for the Structure-Activity Relationship (SAR) study of Tuberculosis Inhibitors.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating analogs to optimize the properties of a lead compound.

An In-depth Technical Guide on the Chemical Properties of Tuberculosis Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis inhibitor 3, also identified as compound 2i, is a potent anti-tuberculosis agent belonging to the 1,3,4-thiadiazole class of compounds. This document provides a comprehensive overview of its chemical and biological properties, including its structure, synthesis, in vitro efficacy, and potential mechanism of action. The information is intended to serve as a technical guide for researchers and professionals engaged in the discovery and development of novel anti-tuberculosis therapeutics. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of pertinent pathways and workflows are provided using the DOT language for Graphviz.

Chemical Properties

This compound is a synthetic compound with the chemical name N-(4-(tert-butyl)benzyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-(tert-butyl)benzyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

| CAS Number | 2219325-28-5 |

| Molecular Formula | C21H22F6N4O3S |

| Molecular Weight | 524.48 g/mol |

| Appearance | Solid |

| Solubility | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Chemical Structure:

Caption: Chemical structure of this compound (compound 2i).

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented. These syntheses often involve the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent. The subsequent N-alkylation or N-arylation of the 2-amino group would lead to the final product.

A plausible synthetic route is visualized in the workflow diagram below.

Caption: Plausible synthetic workflow for this compound.

Biological Activity

In Vitro Anti-Tubercular Activity

This compound has demonstrated highly potent activity against Mycobacterium tuberculosis. It exhibits a Minimum Inhibitory Concentration (MIC) of less than 0.016 µg/mL against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis.[1] This potent activity suggests its potential as a therapeutic candidate for treating drug-resistant tuberculosis.

| Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | < 0.016 |

| M. tuberculosis MDR | < 0.016 |

Cytotoxicity

Information regarding the cytotoxicity of this compound is not available in the public domain. A comprehensive toxicological profile would be essential for its further development as a drug candidate.

Pharmacokinetics

This compound is reported to be orally bioavailable and possesses acceptable pharmacokinetic profiles. However, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available.

Mechanism of Action

The precise molecular target and mechanism of action of this compound have not been definitively elucidated in the available literature. However, based on its chemical class (1,3,4-thiadiazole), it is hypothesized to inhibit an essential enzymatic pathway in M. tuberculosis. Two potential targets for thiadiazole derivatives are InhA and glutamine synthetase.

4.1. Potential Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. Several thiadiazole-containing compounds have been reported to inhibit InhA.[2][3][4]

Caption: Hypothesized InhA inhibition pathway.

4.2. Potential Target: Glutamine Synthetase

Glutamine synthetase is a crucial enzyme in the nitrogen metabolism of M. tuberculosis. It catalyzes the synthesis of glutamine from glutamate and ammonia. Glutamine is a vital precursor for the synthesis of other amino acids, nucleotides, and cell wall components. Inhibition of glutamine synthetase would disrupt these essential biosynthetic pathways.[1][5][6]

Caption: Hypothesized glutamine synthetase inhibition pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A standard method for determining the MIC of anti-tubercular compounds is the Microplate Alamar Blue Assay (MABA).

Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Methodology:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in 7H9 broth supplemented with OADC in a 96-well microplate.

-

Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions. The plate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

-

Result Interpretation: The plates are incubated for another 24 hours, and the color change (from blue to pink) or fluorescence is measured. The MIC is defined as the lowest concentration of the compound that prevents a color change or a significant increase in fluorescence, indicating inhibition of bacterial growth.

Cytotoxicity Assay

A common method to assess the cytotoxicity of a compound is the MTT assay using a mammalian cell line (e.g., Vero or HepG2 cells).

Methodology:

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (50% cytotoxic concentration) is then determined from the dose-response curve.

Conclusion

This compound is a highly potent 1,3,4-thiadiazole derivative with excellent in vitro activity against both drug-sensitive and multidrug-resistant M. tuberculosis. While its precise mechanism of action requires further investigation, it likely targets an essential enzymatic pathway such as mycolic acid synthesis or nitrogen metabolism. The favorable preliminary data warrant further studies to fully characterize its pharmacokinetic and toxicological profiles to assess its potential as a future anti-tuberculosis drug.

References

- 1. Inhibition of Mycobacterium tuberculosis Glutamine Synthetase as a Novel Antibiotic Strategy against Tuberculosis: Demonstration of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of new thiadiazole-based direct inhibitors of enoyl acyl carrier protein reductase (InhA) for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-based Assay of Tuberculosis Inhibitor 3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgency for new drugs with novel mechanisms of action.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy of a novel hypothetical compound, "Inhibitor 3," against M. tuberculosis. These assays are crucial for determining the compound's potency, its effectiveness against intracellular bacteria, and its safety profile in host cells.

Data Presentation

The following tables summarize the quantitative data obtained from the evaluation of Inhibitor 3.

Table 1: In Vitro Activity of Inhibitor 3 against M. tuberculosis

| Compound | MIC99 (µg/mL) against H37Rv | MIC99 (µg/mL) against MDR Strain |

| Inhibitor 3 | 0.8 | 1.2 |

| Isoniazid | 0.1 | 8.0 |

| Rifampicin | 0.2 | >64 |

MIC99: Minimum Inhibitory Concentration required to inhibit 99% of bacterial growth.

Table 2: Intracellular Activity and Cytotoxicity of Inhibitor 3

| Compound | IC50 in THP-1 cells (µg/mL) | CC50 in THP-1 cells (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| Inhibitor 3 | 1.5 | >50 | >33.3 |

| Isoniazid | 0.5 | >100 | >200 |

| Rifampicin | 0.8 | 80 | 100 |

IC50: Half-maximal inhibitory concentration against intracellular M. tuberculosis. CC50: Half-maximal cytotoxic concentration against host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis. The agar proportion method is a widely accepted standard.[3]

Materials:

-

Middlebrook 7H10 or 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Inhibitor 3 stock solution

-

M. tuberculosis H37Rv and MDR strains

-

Sterile petri dishes, tubes, and pipettes

-

Incubator at 37°C with 5% CO2

Procedure:

-

Prepare serial twofold dilutions of Inhibitor 3 in molten Middlebrook agar.

-

Pour the agar containing the different inhibitor concentrations into petri dishes and allow them to solidify. A drug-free control plate should also be prepared.

-

Prepare a standardized inoculum of each M. tuberculosis strain.

-

Inoculate the plates with the bacterial suspension.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 21 days.

-

The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth compared to the drug-free control.[3]

Intracellular M. tuberculosis Growth Inhibition Assay

This assay evaluates the ability of an inhibitor to kill M. tuberculosis residing within macrophages, which is crucial for a drug's in vivo efficacy.[4][5][6][7]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with L-glutamine, supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

-

M. tuberculosis expressing a reporter gene (e.g., luciferase) or use of colony-forming unit (CFU) enumeration

-

Inhibitor 3

-

96-well plates

-

Lysis buffer

-

Bactec MGIT system or materials for CFU plating

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

-

Infect the macrophages with opsonized M. tuberculosis at a specific multiplicity of infection (MOI).

-

After allowing for phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of Inhibitor 3 to the infected cells.

-

Incubate the plates for 3-5 days at 37°C with 5% CO2.

-

Lyse the macrophages to release intracellular bacteria.

-

Quantify bacterial growth by measuring reporter gene activity (e.g., luminescence) or by plating the lysate on Middlebrook 7H11 agar and counting CFUs after incubation.[6]

Cytotoxicity Assay

This assay determines the toxicity of the inhibitor to the host cells, which is essential for evaluating its therapeutic window. The MTT assay is a common method for assessing cell viability.[8][9][10]

Materials:

-

THP-1 cells (or other relevant host cell line)

-

RPMI-1640 medium with 10% FBS

-

Inhibitor 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate.

-

Add serial dilutions of Inhibitor 3 to the cells.

-

Incubate for 48-72 hours at 37°C with 5% CO2.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50, the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical mechanism of action for Inhibitor 3.

Experimental Workflow Diagram

Caption: Workflow for evaluating tuberculosis inhibitors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. medindia.net [medindia.net]

- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]

- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Efficacy Testing of Tuberculosis Inhibitor 3 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for novel therapeutics. This document provides detailed application notes and protocols for the preclinical evaluation of a novel hypothetical anti-tubercular agent, "Inhibitor 3," in established animal models. The methodologies described herein are based on widely accepted and validated procedures for testing the efficacy of new TB drug candidates.

Animal Models for Tuberculosis Research

The selection of an appropriate animal model is critical for evaluating the potential of a new TB drug. The most commonly used models include mice, guinea pigs, and non-human primates, each with distinct advantages and limitations.

-

Mouse Model (Mus musculus): The mouse is the most frequently used model due to its cost-effectiveness, genetic tractability, and the availability of numerous immunological reagents.[1][2] BALB/c and C57BL/6 are common inbred strains used for TB research.[2][3] Mice typically develop a chronic, progressive pulmonary disease but do not consistently form the well-organized, caseous granulomas characteristic of human TB.[4]

-

Guinea Pig Model (Cavia porcellus): Guinea pigs are highly susceptible to M. tb infection and develop human-like caseous necrotic granulomas.[5][6] This model is considered more stringent for assessing the sterilizing activity of anti-TB drugs.[6][7]

-

Non-Human Primate Model (Macaca mulatta, Macaca fascicularis): Non-human primates (NHPs), particularly macaques, closely mimic human TB disease, including the development of latent infection and active disease with complex granulomatous pathology.[8][9] While being the most translational model, their use is limited by high cost and ethical considerations.[8]

Efficacy Endpoints

The primary endpoints for assessing the efficacy of Inhibitor 3 in these models include:

-

Bacterial Load Reduction: Measurement of colony-forming units (CFU) in the lungs and spleen is the gold standard for determining the bactericidal or bacteriostatic activity of a compound.[1][10]

-

Survival Analysis: In chronic infection models, the ability of a treatment to prolong the survival of infected animals is a key indicator of efficacy.[11]

-

Histopathology: Microscopic examination of lung and other affected tissues provides qualitative and quantitative assessment of disease progression and the impact of treatment on inflammation and tissue damage.

-

Relapse Rate: Following a course of treatment, monitoring for the recurrence of infection is crucial to evaluate the sterilizing activity of the drug regimen.[5][12]

Data Presentation: Efficacy of Inhibitor 3 in the Mouse Model

The following tables summarize the hypothetical quantitative data for the efficacy of Inhibitor 3, alone and in combination with standard-of-care drugs, in a BALB/c mouse model of chronic TB infection.

Table 1: Bactericidal Activity of Inhibitor 3 Monotherapy in Lungs and Spleen of M. tb-Infected BALB/c Mice

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) at 4 Weeks Post-Treatment | Mean Log10 CFU ± SD (Spleen) at 4 Weeks Post-Treatment |

| Untreated Control | - | 6.5 ± 0.3 | 4.2 ± 0.4 |

| Isoniazid (INH) | 10 | 4.5 ± 0.2[10] | 2.8 ± 0.3 |

| Inhibitor 3 | 25 | 4.8 ± 0.4 | 3.1 ± 0.3 |

| Inhibitor 3 | 50 | 4.1 ± 0.3 | 2.5 ± 0.2 |

| Inhibitor 3 | 100 | 3.5 ± 0.2 | 2.0 ± 0.2 |

Table 2: Efficacy of Inhibitor 3 in Combination Therapy in the Lungs of M. tb-Infected BALB/c Mice

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) at 8 Weeks Post-Treatment |

| Untreated Control | - | 7.1 ± 0.4 |

| Rifampin (RIF) + INH + Pyrazinamide (PZA) | 10/10/150 | 2.8 ± 0.5 |

| RIF + INH + Inhibitor 3 | 10/10/50 | 2.5 ± 0.4 |

| Bedaquiline (BDQ) + Pretomanid (Pa) + Linezolid (L) | 25/100/100 | 1.9 ± 0.3[13] |

| BDQ + Pa + Inhibitor 3 | 25/100/50 | 1.7 ± 0.2 |

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing

Objective: To evaluate the in vivo efficacy of Inhibitor 3 against chronic M. tuberculosis infection in mice.

Materials:

-

Female BALB/c mice, 6-8 weeks old[14]

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol exposure system (e.g., Glas-Col)[1]

-

Inhibitor 3, Isoniazid, Rifampin, Pyrazinamide

-

Oral gavage needles

-

Middlebrook 7H11 agar supplemented with OADC

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

Procedure:

-

Infection:

-

Infect mice with a low dose of M. tb H37Rv (approximately 50-100 CFU) via the aerosol route using a calibrated inhalation exposure system.[1]

-

Confirm bacterial implantation by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

-

-

Treatment:

-

Four weeks post-infection, randomize mice into treatment and control groups (n=5-10 per group).

-

Prepare drug formulations for oral gavage.

-

Administer treatments daily, 5 days per week, for the specified duration (e.g., 4 or 8 weeks).[5][12]

-

Group 1: Vehicle control (e.g., water)

-

Group 2: Isoniazid (10 mg/kg)[10]

-

Group 3-5: Inhibitor 3 at various doses (e.g., 25, 50, 100 mg/kg)

-

Combination therapy groups as outlined in Table 2.

-

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize mice.

-

Aseptically remove lungs and spleens.

-

Homogenize tissues in sterile PBS.

-

Prepare serial dilutions of the homogenates and plate on 7H11 agar.

-

Incubate plates at 37°C for 3-4 weeks and count CFU.[12]

-

Calculate the mean log10 CFU per organ for each group.

-

Protocol 2: Histopathological Evaluation of Lung Tissue

Objective: To assess the effect of Inhibitor 3 on lung pathology in M. tb-infected mice.

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Tissue Fixation and Processing:

-

Following removal, fix the left lung lobe in 10% neutral buffered formalin.

-

After fixation, embed the tissue in paraffin.

-

Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

-

Mount sections on glass slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Hematoxylin and Eosin (H&E) using a standard protocol.

-

Dehydrate and mount with a coverslip.

-

-

Microscopic Analysis:

-

Examine the stained sections under a light microscope.

-

Score the lung sections for the extent of inflammation, granuloma formation, and necrosis using a semi-quantitative scoring system.

-

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of Inhibitor 3 is crucial for its development. The following diagrams illustrate key signaling pathways in TB infection and the potential targets of anti-TB drugs.

Host Cell Signaling During M. tb Infection

Mycobacterium tuberculosis manipulates host cell signaling pathways to promote its survival and replication within macrophages.[15] Key pathways involved include those mediated by Toll-like receptors (TLRs), NOD-like receptors (NLRs), and C-type lectin receptors (CLRs).[16] Activation of these receptors triggers downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of cytokines and chemokines that orchestrate the immune response.[15][17]

Figure 1. Simplified host cell signaling pathways upon M. tuberculosis infection.

Potential Mechanisms of Action for TB Inhibitors

Anti-tuberculosis drugs target various essential processes in M. tb.[18][19] These include cell wall synthesis, protein synthesis, and nucleic acid synthesis.[18] Inhibitor 3 is hypothesized to disrupt a novel target in the bacterium.

Figure 2. Known and hypothetical targets of anti-tuberculosis drugs.

Experimental Workflow

The overall workflow for preclinical efficacy testing of Inhibitor 3 is depicted below.

Figure 3. Preclinical efficacy testing workflow for a novel TB inhibitor.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of "Inhibitor 3" in established animal models of tuberculosis. The successful execution of these studies will generate critical data on the efficacy and potential of this novel compound to advance as a candidate for clinical development. Adherence to standardized and well-controlled experimental procedures is paramount for obtaining reliable and reproducible results.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

- 17. Frontiers | Activation of the Wnt Pathway by Mycobacterium tuberculosis: A Wnt–Wnt Situation [frontiersin.org]

- 18. niaid.nih.gov [niaid.nih.gov]

- 19. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols for Tuberculosis Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vitro use of Tuberculosis inhibitor 3 (also referred to as compound 2i), a highly potent and orally bioavailable anti-tuberculosis drug candidate. This document outlines its known characteristics, recommended procedures for solubility determination, assessment of antimycobacterial activity, and evaluation of cytotoxicity.

Product Information

This compound is a potent compound with significant activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂F₆N₄O₃S | [1][2] |

| Molecular Weight | 524.48 g/mol | [1][2] |

| Reported In Vitro Activity (MIC) | < 0.016 µg/mL against Mtb H37Rv & MDR-TB | [1] |

Solubility

Protocol for Determining Solubility:

This protocol provides a general method for determining the solubility of this compound in a solvent of choice (e.g., DMSO, Ethanol, PBS).

Materials:

-

This compound

-

Solvent of choice (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved compound.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Note on DMSO Usage: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is based on the broth microdilution method.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Positive control antibiotic (e.g., Rifampicin, Isoniazid)

-

Negative control (medium only)

-

Solvent control (medium with the highest concentration of DMSO used)

-

Incubator at 37°C

Protocol:

-

Inoculum Preparation:

-

Compound Dilution:

-

Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Include wells for a positive control (antibiotic with known MIC), a negative control (no bacteria), and a solvent control.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.[6]

-

-

Reading Results:

In Vitro Cytotoxicity: MTT Assay

It is crucial to assess the toxicity of the inhibitor against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity, or THP-1 monocytes)[7][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

Untreated cell control

-

Solvent control

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include wells for untreated cells, solvent control, and a positive control.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

-

Solubilization and Reading:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Visualizations

Signaling Pathway

This compound is believed to be an MmpL3 inhibitor. MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall.[9]

Caption: MmpL3 Inhibition Pathway

Experimental Workflow

The following diagram illustrates the logical flow of in vitro experiments for the initial characterization of this compound.

Caption: In Vitro Experimental Workflow

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. Tuberculosis 3 Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]